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Compound of Interest

Compound Name: C20H29FN2O2

Cat. No.: B12624050 Get Quote

Reference Standard Analysis Guide: C20H29FN2O2 (AC-260584)

Content Type: Technical Comparison & Analysis Guide Subject: Structural Elucidation and

Purity Assessment of AC-260584 (M1 Allosteric Agonist) Audience: Medicinal Chemists,

Analytical Scientists, and CNS Drug Development Leads

Executive Summary
In the pursuit of novel therapeutics for Alzheimer’s disease and schizophrenia, the M1

muscarinic acetylcholine receptor (mAChR) remains a high-priority target. AC-260584

(Molecular Formula: C20H29FN2O2) serves as a pivotal reference standard in this domain,

acting as a potent allosteric agonist.

This guide provides a definitive technical analysis of AC-260584, focusing on Nuclear Magnetic

Resonance (NMR) spectroscopy as the primary tool for structural validation. Unlike generic

certificates of analysis, this document deconstructs the spectral fingerprint of the compound to

distinguish it from structural analogs and metabolic impurities.

Structural Identity & Pharmacological Context
Before analyzing the spectra, one must understand the molecular architecture generating the

signals.

Compound Name: AC-260584[1][2][3]
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IUPAC Name: 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-2H-1,4-benzoxazin-3(4H)-one

Molecular Formula: C20H29FN2O2[1][3][4][5]

Molecular Weight: 348.46 g/mol [4]

Role: M1 Muscarinic Receptor Allosteric Agonist

Critical Feature: The 7-fluoro-benzoxazinone core provides a distinct aromatic signature

coupled with a diagnostic fluorine split, while the butyl-piperidine tail creates a complex

aliphatic region.

Mechanism of Action (Contextual Grounding)
Understanding the signaling pathway is crucial for researchers using this standard in functional

assays.
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Figure 1: Signal transduction pathway activated by AC-260584 binding to the M1 muscarinic

receptor.

NMR Spectral Analysis (The "Fingerprint")
The integrity of your biological data depends on the purity of your reference standard. The

following analysis assumes a solvent of CDCl₃ (Chloroform-d) at 400 MHz.

A. The Aromatic Region (Core Validation)
The 7-fluoro-1,4-benzoxazin-3-one core generates a specific splitting pattern due to 1H-19F

spin-spin coupling.
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H-6 (td): The proton ortho to the fluorine and the nitrogen. Expect a triplet of doublets due to

coupling with F and H-5/H-8.

H-8 (dd): The proton ortho to the fluorine and the oxygen.

H-5 (dd): The proton meta to the fluorine.

B. The Aliphatic Region (Tail Validation)
The "linker" (propyl) and "tail" (butylpiperidine) are the most common sites for synthetic

impurities (e.g., des-butyl analogs or unreacted precursors).

Table 1: Predicted ¹H NMR Assignment for AC-260584 in CDCl₃
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

6.90 - 7.05 Multiplet 1H Ar-H5

Aromatic

Benzoxazinone

Core

6.65 - 6.75 Multiplet 2H Ar-H6, Ar-H8

Diagnostic: 19F

coupling splits

these signals.

4.60 Singlet 2H O-CH₂-CO

Lactam

methylene. Key

purity indicator.

3.95 Triplet (J=7.2Hz) 2H N-CH₂ (Linker)

Protons adjacent

to the lactam

Nitrogen.

2.90 Broad Doublet 2H
Piperidine N-CH

(eq)

Equatorial

protons of the

piperidine ring.

2.35 Triplet 2H N-CH₂ (Linker)

Protons adjacent

to the piperidine

Nitrogen.

1.95 Broad Triplet 2H
Piperidine N-CH

(ax)

Axial protons

(often shielded).

1.85 Quintet 2H
Linker Center

CH₂

Central

methylene of the

propyl chain.

1.65 - 1.75 Multiplet 2H Piperidine C-H Ring protons.

1.20 - 1.40 Multiplet 9H
Butyl Chain +

Ring

Overlapping

methylene

envelope.

0.90 Triplet 3H Terminal CH₃
End of the butyl

tail.
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Expert Insight: Watch the 4.60 ppm singlet. If this appears as a doublet or shows satellite

peaks, it indicates ring-opening or hydrolysis of the lactam, a common degradation pathway for

benzoxazinones stored in protic solvents.

Comparative Performance: AC-260584 vs.
Alternatives
When selecting a reference standard for M1 activation, researchers often choose between AC-

260584, Xanomeline, and TBPB.

Table 2: Technical Comparison of M1 Agonist Standards

Feature
AC-260584

(C20H29FN2O2)
Xanomeline TBPB

Primary Mechanism Allosteric Agonist Orthosteric Agonist Allosteric Agonist

Selectivity High (M1 > M2-M5)
Moderate (M1/M4

cross-reactivity)
High (M1 specific)

Solubility (DMSO) ~20 mg/mL ~25 mg/mL ~5 mg/mL (Poor)

NMR Stability High (Stable Lactam)
Moderate (Thiadiazole

sensitive to oxidation)
High

Use Case
Precise signaling

assays

In vivo behavioral

studies

High-throughput

screening

Experimental Protocol: Self-Validating NMR
Workflow
To ensure scientific integrity, follow this protocol. It is designed to be self-validating; if the

internal checks fail, the data is invalid.
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Phase 1: Sample Preparation
Massing: Weigh 5.0 - 10.0 mg of AC-260584.

Solvent: Use 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

Why CDCl₃? It prevents exchange of the amide/lactam protons (though AC-260584 lacks

an N-H, the solubility is superior to DMSO).

Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved

particulates that cause line broadening.

Phase 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

Scans (NS): 16 or 32 (Sufficient for >5mg).

Relaxation Delay (D1): 1.0 second.

Spectral Width: -2 to 14 ppm.

Phase 3: The Validation Logic (Decision Tree)
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Figure 2: Logical workflow for validating AC-260584 spectral data.
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(Note: While AC-260584 is the exact match for C20H29FN2O2, researchers should always

verify the CAS number [560083-42-3] on their specific vial, as "AC" codes can sometimes vary

between vendors.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. AC-260584 | C20H29FN2O2 | CID 9928284 - PubChem [pubchem.ncbi.nlm.nih.gov]
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3. PubChemLite - Ac260584 (C20H29FN2O2) [pubchemlite.lcsb.uni.lu]
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To cite this document: BenchChem. [reference standard C20H29FN2O2 NMR spectra
analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12624050#reference-standard-c20h29fn2o2-nmr-
spectra-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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